![molecular formula C19H17Cl2N3O4S B257841 N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B257841.png)
N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2,5-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as ADMS, and it has been shown to possess a wide range of potential applications in various scientific fields.
Wirkmechanismus
ADMS exerts its biological effects through the inhibition of various enzymes and proteins involved in the inflammatory response, cell proliferation, and bacterial growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. ADMS also inhibits the activity of topoisomerase II, which is involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects:
ADMS has been shown to possess potent anti-inflammatory effects, which make it a potential candidate for the treatment of various inflammatory disorders. It has also been shown to possess anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer. Additionally, ADMS has been shown to possess anti-bacterial properties, which make it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ADMS is its potent biological activity, which makes it a useful tool for investigating various biological processes. However, one of the limitations of ADMS is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of ADMS. One potential direction is the investigation of its potential use as a fluorescent probe for the detection of various biomolecules. Another potential direction is the development of new derivatives of ADMS with enhanced solubility and biological activity. Additionally, ADMS could be investigated for its potential use in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of ADMS involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the addition of allylamine. The resulting product is then purified through column chromatography to obtain pure ADMS.
Wissenschaftliche Forschungsanwendungen
ADMS has been extensively researched for its potential applications in various scientific fields. It has been shown to possess potent anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use as a fluorescent probe for the detection of various biomolecules.
Eigenschaften
Molekularformel |
C19H17Cl2N3O4S |
|---|---|
Molekulargewicht |
454.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-prop-2-enylbenzenesulfonamide |
InChI |
InChI=1S/C19H17Cl2N3O4S/c1-3-10-24(29(25,26)17-11-14(20)6-9-16(17)21)12-18-22-19(23-28-18)13-4-7-15(27-2)8-5-13/h3-9,11H,1,10,12H2,2H3 |
InChI-Schlüssel |
NUMMBXWZLRXGTJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN(CC=C)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




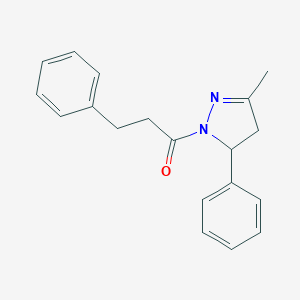
![3-[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B257764.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide](/img/structure/B257765.png)
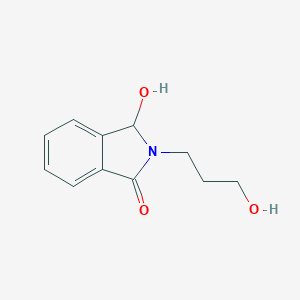
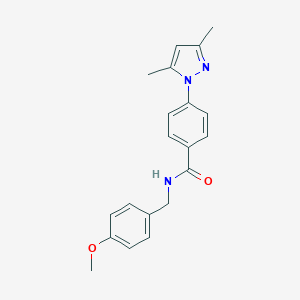
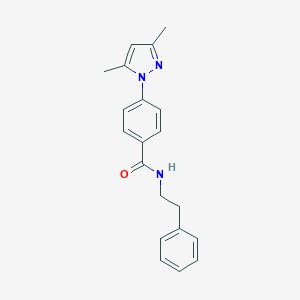
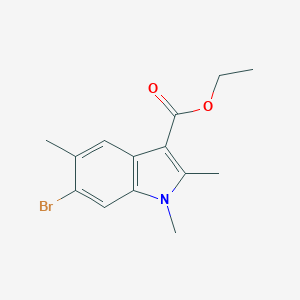
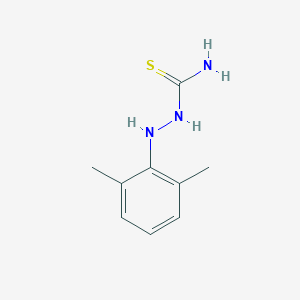
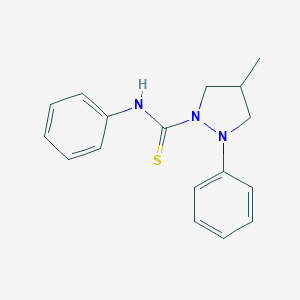
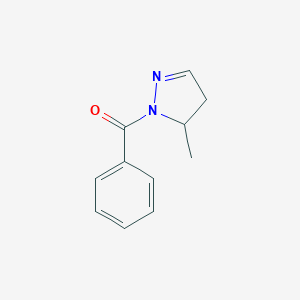
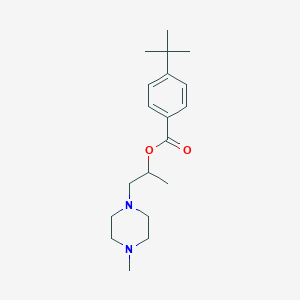
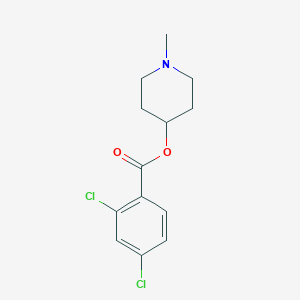
![Tert-butyl 3-methyl-1-{5-[(4-methylbenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}butylcarbamate](/img/structure/B257828.png)